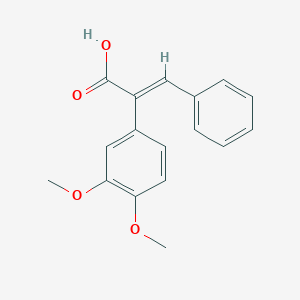
(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in ethanol or methanol as the solvent. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the product. The use of catalysts and alternative solvents may also be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an anticancer agent through molecular docking and in silico studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cytotoxic effects. Molecular docking studies have shown that it can bind to estrogen receptors, thereby inhibiting their activity and potentially exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chalcone: A parent compound with similar structural features but lacking the methoxy groups.
Flavonoids: A class of compounds with similar biological activities but different structural frameworks.
Coumarins: Compounds with similar aromatic ring systems but different functional groups.
Uniqueness
(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid is unique due to the presence of methoxy groups on the phenyl ring, which can enhance its biological activity and chemical reactivity. These structural features make it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
738-25-0 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-8-13(11-16(15)21-2)14(17(18)19)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b14-10+ |
InChI Key |
IHXYYTMTGDMOPP-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2)/C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)

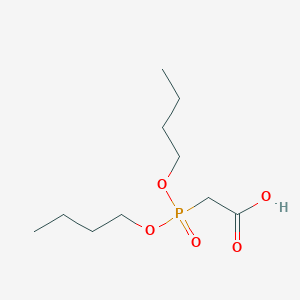
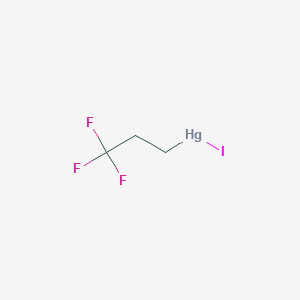
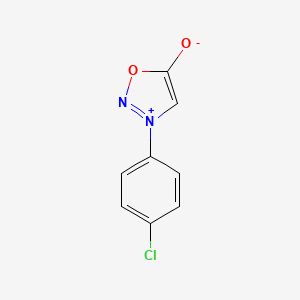
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
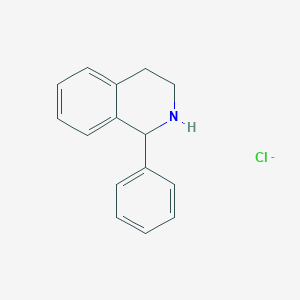
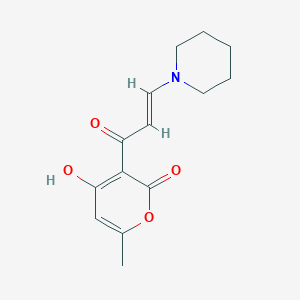
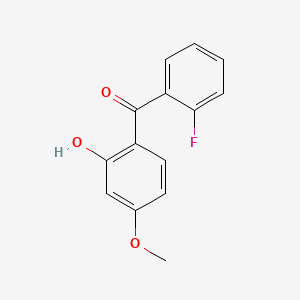
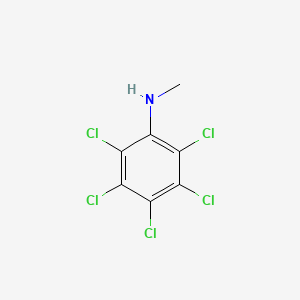
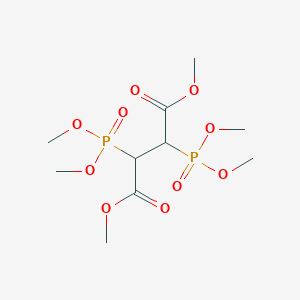
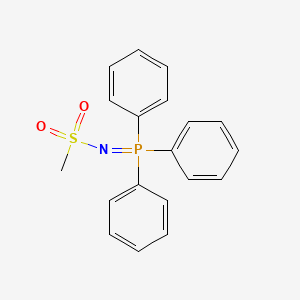
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
